Ungeremine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

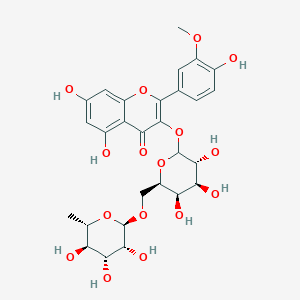

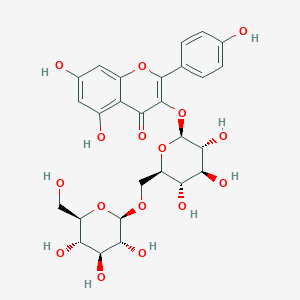

Ungeremine is a betaine-type alkaloid isolated from plants such as Nerine bowdenii and Pancratium maritimum . It is of significant pharmacological interest due to its role as an acetylcholinesterase inhibitor, making it potentially relevant for Alzheimer’s disease treatment . Additionally, it has been investigated for its bactericidal properties .

Mechanism of Action

Ungeremine, also known as Lycobetaine, is a betaine-type alkaloid isolated from various plants . It has been the subject of numerous studies due to its potential pharmacological properties. This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its efficacy and stability.

Mode of Action

This compound interacts with its targets by impairing the activity of both human and bacterial topoisomerases . Remarkably, it has been found to significantly increase the DNA cleavage promoted by bacterial topoisomerase IA , making it a potential target in antimicrobial chemotherapy .

Biochemical Pathways

Its ability to interfere with the enzymatic activity of human topoisomerases suggests that it may influence the dna replication and transcription processes

Result of Action

This compound’s interaction with topoisomerases leads to significant changes at the molecular and cellular levels. It impairs the activity of these enzymes, leading to increased DNA cleavage, particularly in bacterial topoisomerase IA . This suggests that this compound could have potential applications in antimicrobial chemotherapy .

Biochemical Analysis

Biochemical Properties

Lycobetaine acts as a specific topoisomerase IIβ poison . In the presence of calf thymus DNA, pure recombinant human topoisomerase IIβ protein was selectively depleted .

Cellular Effects

Lycobetaine inhibits the growth of human tumor cells . It has been reported to extend the survival time and decrease the tumor size in nude mice with gastric cancer .

Molecular Mechanism

Lycobetaine intercalates into DNA to prevent the replication and division of tumor cells . It acts as a topoisomerase IIβ poison and stabilizes the covalent catalytic DNA-intermediate in living cells .

Temporal Effects in Laboratory Settings

In laboratory settings, lycobetaine has shown significant cytotoxic activity against various cell lines

Dosage Effects in Animal Models

In animal models, lycobetaine has been reported to inhibit tumor growth and serum sialic acid level in mice bearing tumors of S180 and Lewis lung carcinoma . The effects of different dosages of lycobetaine in animal models are yet to be fully studied.

Metabolic Pathways

It has been reported to act as a topoisomerase IIβ poison, suggesting it may interact with enzymes involved in DNA replication and cell division .

Transport and Distribution

The transport and distribution of lycobetaine within cells and tissues are yet to be fully studied. Given its ability to intercalate into DNA, it may be transported to the nucleus of cells .

Subcellular Localization

Given lycobetaine’s ability to intercalate into DNA and act as a topoisomerase IIβ poison, it is likely that it localizes to the nucleus of cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Ungeremine can be synthesized through various methods. One common approach involves the oxidation of lycorine using selenium dioxide . Another method includes the hydrochlorination of the alkaloid .

Industrial Production Methods: In industrial settings, this compound is often formulated into polylactic acid and polyethylene glycol nanofibers. This method ensures a sustained release of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ungeremine undergoes several types of chemical reactions, including:

Oxidation: For instance, the oxidation of lycorine to produce this compound.

Hydrochlorination: This reaction is used to prepare this compound analogues.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Hydrochlorination: Hydrochloric acid is used in the hydrochlorination process.

Major Products:

Oxidation: Produces this compound from lycorine.

Hydrochlorination: Produces various this compound analogues.

Scientific Research Applications

Ungeremine has diverse applications in scientific research:

Comparison with Similar Compounds

Lycorine: Another alkaloid from the Amaryllidaceae family, known for its anticancer and antiviral properties.

Uniqueness: this compound is unique due to its dual role as an acetylcholinesterase inhibitor and a topoisomerase poison. This dual functionality makes it a promising candidate for both Alzheimer’s disease therapy and cancer treatment .

Properties

CAS No. |

72510-04-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-methyl-2-phenyl-3,4-dihydropyrazol-3-amine |

InChI |

InChI=1S/C10H13N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |

InChI Key |

IUKCTAQXDOOJBC-UHFFFAOYSA-N |

SMILES |

C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 |

Canonical SMILES |

CC1=NN(C(C1)N)C2=CC=CC=C2 |

Key on ui other cas no. |

2121-12-2 |

Related CAS |

61221-41-8 (acetate salt) |

Synonyms |

AT 1840 lycobetaine lycobetaine acetate ungeremine ungeremine chloride ungeremine, acetate salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)

![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)